molecular formula C20H19FN2O3 B3652035 (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE

(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE

Cat. No.: B3652035
M. Wt: 354.4 g/mol
InChI Key: UVXBLZSCQSUNDZ-SOFGYWHQSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound that features a benzodioxole ring, a fluorophenyl group, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves multi-step organic reactions. A common route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.

    Formation of the Propenone Linkage: This can be done through aldol condensation reactions between appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the propenone linkage.

    Substitution: The fluorophenyl and piperazine groups may participate in various nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.

Medicine

In medicine, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-CHLOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE
  • (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-PROPEN-1-ONE

Uniqueness

The presence of the fluorophenyl group in (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE might confer unique properties such as increased lipophilicity, altered electronic effects, or enhanced binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-16-3-1-2-4-17(16)22-9-11-23(12-10-22)20(24)8-6-15-5-7-18-19(13-15)26-14-25-18/h1-8,13H,9-12,14H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXBLZSCQSUNDZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE

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